![molecular formula C20H16ClFN2O2S B6539353 2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060336-95-9](/img/structure/B6539353.png)
2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H16ClFN2O2S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0605048 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClFN2O, with a molecular weight of approximately 348.80 g/mol. Its structure includes a chloro and a fluoro group, contributing to its unique chemical properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide exhibit significant anticancer activity. For instance, derivatives of benzamides have been reported to inhibit various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzamide derivatives have shown efficacy against a range of bacterial strains, indicating that modifications in their structure can enhance their antimicrobial potency .
The proposed mechanism of action for similar compounds involves the inhibition of key enzymes in cancer metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the presence of the thiophene moiety may contribute to enhanced interactions with biological targets due to its electron-rich nature.
Case Study 1: In Vitro Anticancer Activity
A study evaluated the anticancer activity of a series of benzamide derivatives, including compounds structurally similar to this compound. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 5 to 20 µM. The most potent derivative exhibited a significant increase in apoptosis markers .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several benzamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that modifications in the benzamide structure led to varying degrees of antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Table 1: Biological Activity Summary
Scientific Research Applications
The compound has shown promise in several biological applications:
Tyrosinase Inhibition
Research indicates that derivatives of the 3-chloro-4-fluorophenyl motif, which includes the target compound, exhibit notable inhibitory activity against tyrosinase, an enzyme critical in melanin production. This activity is significant for developing skin-lightening agents and treating hyperpigmentation disorders .
Anticancer Properties
Studies have suggested that similar compounds with structural similarities to the target molecule possess anticancer properties. The incorporation of thiophene rings has been linked to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .
Protein Kinase Inhibition
The compound may also serve as a protein kinase inhibitor, which is crucial in regulating cellular functions and signaling pathways. The modulation of these pathways can be beneficial in treating diseases such as cancer and diabetes .
Case Studies
Here are some documented case studies highlighting the applications of compounds similar to the target molecule:
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c21-18-11-14(22)5-8-17(18)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAWJHDQBALQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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